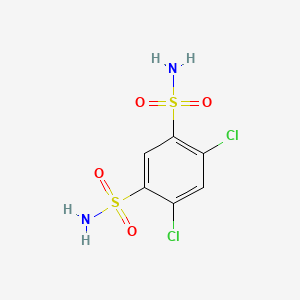
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two bromophenyl groups attached to a disilane core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane can be synthesized through a multi-step process involving the reaction of 4-bromophenylmagnesium bromide with dichlorotetramethyldisilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The disilane core can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically performed in anhydrous solvents like tetrahydrofuran (THF) under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include silanol or siloxane compounds.
Reduction Reactions: Products include hydrosilane derivatives.
科学的研究の応用
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the disilane core. The bromine atoms can undergo nucleophilic substitution, while the disilane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
類似化合物との比較
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(4-methylphenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atoms make it more suitable for certain substitution reactions, providing access to a broader range of derivatives.
特性
CAS番号 |
10536-63-7 |
|---|---|
分子式 |
C16H20Br2Si2 |
分子量 |
428.3 g/mol |
IUPAC名 |
(4-bromophenyl)-[(4-bromophenyl)-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-13(17)6-10-15)20(3,4)16-11-7-14(18)8-12-16/h5-12H,1-4H3 |
InChIキー |
LSYGUHRKZBJLPA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)[Si](C)(C)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
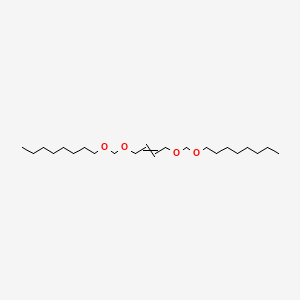
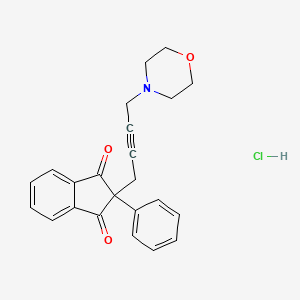

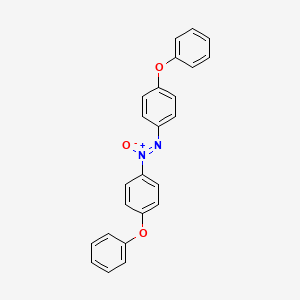

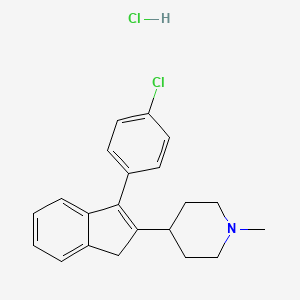
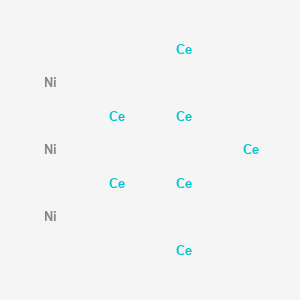
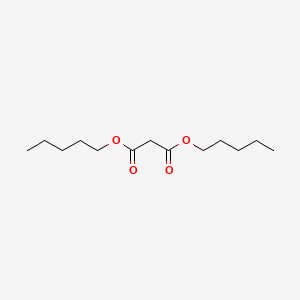
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)


